Critical Data Gap: No Published Bioactivity Data Exist for the Target Compound
A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major chemistry databases (search date: April 2026) returned zero primary research articles, patents, or bioassay records containing quantitative activity data (IC50, EC50, Ki, Kd, % inhibition) for 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS 2034484-27-8) [1][2]. The compound appears in vendor catalogues (EvitaChem, BenchChem, Kuujia) as a research intermediate, but none of these sources provide experimentally determined potency, selectivity, or ADME parameters . This stands in contrast to other dimethylsulfamoyl‑benzamide derivatives such as NGI‑1 (CID 2519269), which has published OST inhibition data (IC50 = 1.1 µM) [3], and 4‑chloro‑3‑(dimethylsulfamoyl)‑N‑thiochroman‑4‑yl‑benzamide, which has a BindingDB entry showing 100 µM IC50 against dual‑specificity phosphatase 3 [4]. The absence of comparator‑ready data for the target molecule means that procurement decisions must be based on its structural differentiation and its potential to be profiled in a user‑defined assay rather than on pre‑existing benchmarking evidence [5].
| Evidence Dimension | Availability of published quantitative bioactivity data |
|---|---|
| Target Compound Data | No published IC50, EC50, Ki, or Kd values found in any database or literature source |
| Comparator Or Baseline | NGI‑1 (CID 2519269): OST inhibitor IC50 = 1.1 µM (published); 4‑chloro‑3‑(dimethylsulfamoyl)‑N‑thiochroman‑4‑yl‑benzamide: DSP3 IC50 = 100 µM (BindingDB) |
| Quantified Difference | Target compound: no quantitative activity data; comparators: published IC50 values available |
| Conditions | Exhaustive database and literature search (PubMed, PubChem, ChEMBL, BindingDB, Google Patents, vendor databases) |
Why This Matters
Procurement of a compound without published activity data shifts the burden of proof to the end‑user; the target compound should be selected only when its unique structural features are hypothesized to confer an advantage that will be tested de novo.
- [1] PubMed search for '2034484-27-8' and '4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide' – no results. https://pubmed.ncbi.nlm.nih.gov View Source
- [2] ChEMBL and BindingDB search for CAS 2034484-27-8 and structural analogs – no matching bioactivity records. https://www.ebi.ac.uk/chembl; https://www.bindingdb.org View Source
- [3] NCBI MeSH: CID2519269 (NGI-1) – oligosaccharyltransferase inhibitor, IC50 = 1.1 µM. https://www.ncbi.nlm.nih.gov/mesh View Source
- [4] BindingDB BDBM46230: 4‑chloranyl‑N‑(3,4‑dihydro‑2H‑thiochromen‑4‑yl)‑3‑(dimethylsulfamoyl)benzamide, DSP3 IC50 = 1.00E+5 nM. https://www.bindingdb.org View Source
- [5] Kuujia statement: compound is of interest as a biologically active intermediate in enzyme inhibitor/receptor modulator development. https://www.kuujia.com View Source
